(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-8-14(9(2)21-20-8)3-10(7-18)15(22)19-13-5-11(16)4-12(17)6-13/h3-6H,1-2H3,(H,19,22)(H,20,21)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOZZTMLJNJIDR-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: The starting material, 3,5-dimethyl-1H-pyrazole, is synthesized through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Coupling with the dichlorophenyl group: The final step involves the coupling of the cyano-substituted pyrazole with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted enamides with different nucleophiles.
Scientific Research Applications
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and substituents of the target compound with analogs identified in the evidence:
Key Observations :
- Pyrazole Modifications: The target compound’s 3,5-dimethylpyrazole group contrasts with XCT790’s lack of pyrazole and the 4-chlorophenyl-pyrazole in .
- Aromatic Ring Diversity: The 3,5-dichlorophenyl group in the target compound introduces electron-withdrawing effects, differing from XCT790’s trifluoromethyl-rich aromatic system (stronger lipophilicity) or the hydroxyphenyl group in (hydrogen-bond donor capacity) .
- Functional Group Impact: The cyano-enamide motif is conserved across analogs, suggesting a role in conjugation or hydrogen bonding. XCT790’s thiadiazole ring and ’s hydrazide group introduce distinct electronic profiles .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, critical for crystallization and solubility, vary significantly:
- The target compound’s cyano and enamide groups may act as acceptors, forming interactions akin to those in ’s hydrazide derivative .
- XCT790’s methoxy and thiadiazole groups provide additional acceptor/donor sites, likely influencing its crystal lattice stability compared to the dichlorophenyl analog .
Research Implications and Limitations
- Biological Relevance: The dichlorophenyl-pyrazole motif is understudied compared to XCT790’s trifluoromethyl-thiadiazole system (a known ERRα inverse agonist) . Further assays are needed to evaluate the target compound’s bioactivity.
- Crystallography : SHELX-based refinement () could resolve its hydrogen-bonding network, aiding in co-crystal design .
- Limitations : Absence of empirical data (e.g., IC50, solubility) in the evidence restricts functional comparisons.
This analysis underscores the structural diversity within enamide derivatives and highlights the need for targeted studies on the dichlorophenyl-pyrazole subclass. Future work should prioritize synthesis optimization and pharmacological profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
